ICA-121431 (2,2-diphenyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide) is a small molecule aryl sulfonamide compound with high selectivity for voltage-gated sodium channels (VGSCs), specifically Nav1.1, Nav1.2, and Nav1.3 subtypes. [] This compound is widely employed in scientific research as a pharmacological tool to investigate the roles of specific VGSC subtypes in various physiological and pathological processes, including neuronal excitability, pain signaling, and epilepsy. [, , ]
The molecular structure of ICA-121431 consists of a central benzene ring substituted with a diphenylacetamide group at the 1-position and a thiazole-2-sulfonamide group at the 4-position. The presence of these specific functional groups contributes to its interaction with the voltage sensor domain of VGSCs, particularly the S1-S4 segment of Domain IV. [, ] The spatial arrangement of these groups likely influences its selectivity towards specific Nav subtypes.
ICA-121431 exerts its effects by selectively binding to and inhibiting the activity of specific VGSC subtypes, primarily Nav1.1, Nav1.2, and Nav1.3. [] This inhibition occurs through interaction with the voltage sensor domain, particularly within the S1-S4 segment of Domain IV, which is responsible for sensing changes in membrane potential and initiating channel gating. [, ] By binding to this region, ICA-121431 likely hinders the conformational changes required for channel activation, thereby reducing sodium ion influx and inhibiting neuronal excitability.
Investigating Epilepsy: ICA-121431 is used to study the role of Nav1.1 in epilepsy models. Experiments using mouse cortical slices showed that ICA-121431 had minimal effect on epileptiform activity induced by 4-aminopyridine, suggesting that selective targeting of other Nav subtypes, such as Nav1.6, might be a more effective strategy for epilepsy treatment. []
Studying Neuropathic Pain: Research suggests that the upregulation of Nav1.1 in trigeminal nerves may contribute to trigeminal neuropathic pain. In rat models, local administration of ICA-121431 effectively reversed hypersensitivity induced by chronic constriction injury of the infraorbital nerve, highlighting its potential as a therapeutic target for this type of pain. []
Modeling Neurological Disorders: ICA-121431 serves as a valuable tool for understanding the impact of Nav channel dysfunction in neurological disorders. By utilizing induced pluripotent stem cell-derived neurons harboring a specific SCN3A mutation associated with neurodevelopmental disorder, researchers demonstrated that ICA-121431 could normalize aberrant firing patterns caused by the mutation. This finding suggests that selective Nav1.3 blockade could be a potential therapeutic approach for managing SCN3A-related disorders. []
Examining Action Potential Conduction: ICA-121431 is utilized to investigate the role of specific Nav subtypes in action potential conduction in various neuronal populations. In studies on vagal motor fibers innervating the esophagus, ICA-121431 did not inhibit contractions, suggesting that Nav1.1, Nav1.2, and Nav1.3 are not essential for action potential conduction in these fibers. [] Conversely, in sensory neuron cultures, A-803467, a Nav1.8 blocker, blocked a majority of neurons, indicating a crucial role for Nav1.8 in nociceptive conduction. []
Elucidating the Role of Specific Nav Subtypes: ICA-121431 allows researchers to dissect the individual contributions of different Nav subtypes to various physiological processes. For instance, studies on vagal nodose C-fibers innervating the esophagus showed that ICA-121431, in combination with a Nav1.7 blocker, nearly abolished mechanically induced responses. These findings indicate that multiple TTX-sensitive NaV channels, including Nav1.1, Nav1.2, and Nav1.3, are involved in action potential initiation in these fibers. []
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9